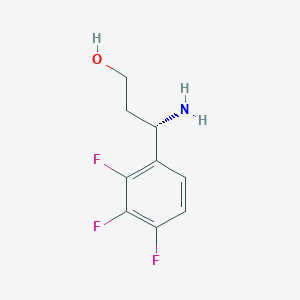
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL is an organic compound that belongs to the class of amino alcohols. This compound features a trifluorophenyl group, which is known for its electron-withdrawing properties, attached to a chiral center bearing an amino group and a hydroxyl group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL can be achieved through several synthetic routes. One common method involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. Another approach is the nucleophilic addition of an amine to an epoxide derived from the trifluorophenyl precursor. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require temperature control to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes or enzymatic reduction methods to achieve high enantiomeric purity. Continuous flow reactors and advanced purification techniques such as crystallization or chromatography are often employed to optimize production efficiency and product quality.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are typical.
Substitution: Conditions often involve Lewis acids like AlCl3 (Aluminum chloride) or FeCl3 (Ferric chloride).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a trifluoromethyl ketone, while reduction of the amino group may produce a secondary amine.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL exerts its effects involves interactions with specific molecular targets. The trifluorophenyl group enhances binding affinity to certain enzymes or receptors, while the amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-Amino-3-phenylpropan-1-OL: Lacks the trifluoromethyl groups, resulting in different electronic properties.
(3S)-3-Amino-3-(4-fluorophenyl)propan-1-OL: Contains a single fluorine atom, leading to variations in reactivity and binding affinity.
Uniqueness
The presence of three fluorine atoms in (3S)-3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL imparts unique electronic characteristics, making it more lipophilic and potentially enhancing its ability to cross biological membranes. This feature distinguishes it from other similar compounds and may contribute to its specific applications in medicinal chemistry and drug design.
Propiedades
Fórmula molecular |
C9H10F3NO |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(2,3,4-trifluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10F3NO/c10-6-2-1-5(7(13)3-4-14)8(11)9(6)12/h1-2,7,14H,3-4,13H2/t7-/m0/s1 |
Clave InChI |
YLUQSZPRZNNUNP-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1[C@H](CCO)N)F)F)F |
SMILES canónico |
C1=CC(=C(C(=C1C(CCO)N)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(tert-Butoxy)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13058470.png)
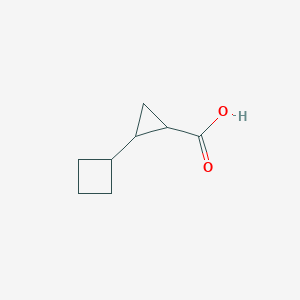
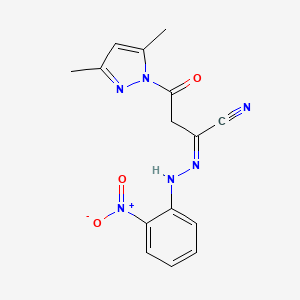


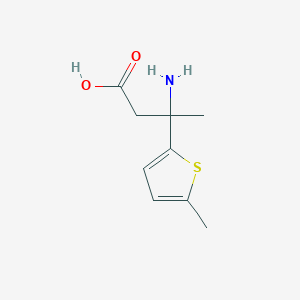
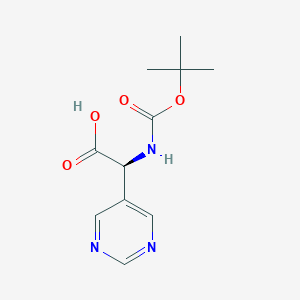
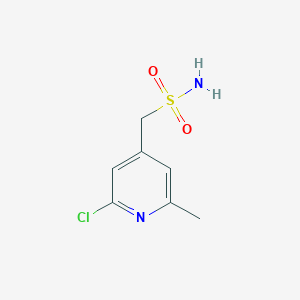
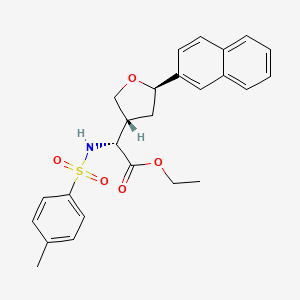
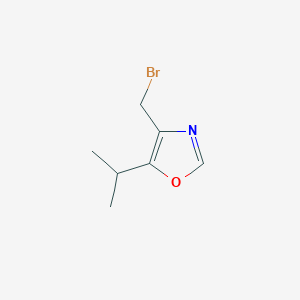
![2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B13058515.png)
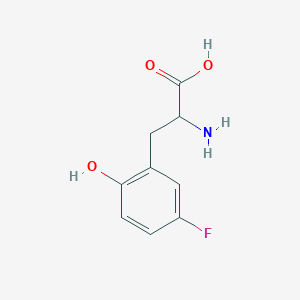
![N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13058536.png)

